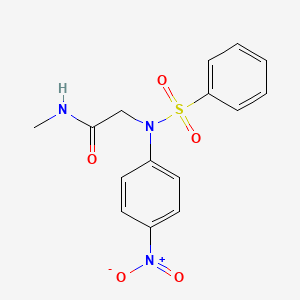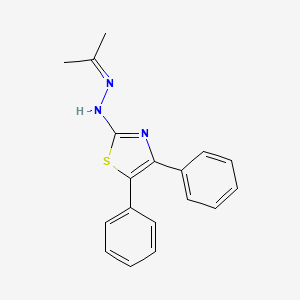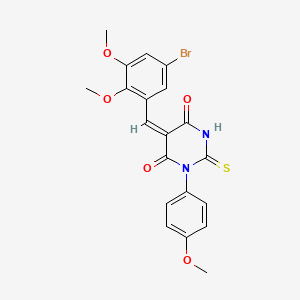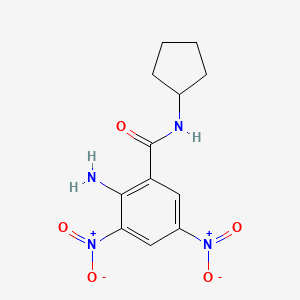
N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MNNG, is a chemical compound that has been widely used in scientific research due to its unique properties. MNNG is a potent DNA alkylating agent that has been used to induce mutations in various organisms, including bacteria, yeast, and mammalian cells.
Wirkmechanismus
N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a potent DNA alkylating agent, which means that it can add alkyl groups to DNA molecules, causing DNA damage. N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide primarily alkylates the O^6 position of guanine bases, leading to the formation of O^6-methylguanine. O^6-methylguanine can then pair with thymine during DNA replication, leading to G:C to A:T transition mutations.
Biochemical and Physiological Effects:
N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide-induced DNA damage can lead to a variety of biochemical and physiological effects, including cell cycle arrest, apoptosis, and DNA repair. N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide-induced DNA damage can also lead to the development of cancer, as mutations in key oncogenes and tumor suppressor genes can occur.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent and reliable mutagenic agent that can induce mutations in various organisms. N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively easy to use and can be applied to a variety of experimental systems. However, N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide does have some limitations, including its toxicity and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, including the development of new methods for synthesizing N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, the identification of novel targets for N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide-induced mutagenesis, and the development of new techniques for studying the effects of N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide-induced DNA damage on cells and organisms. Additionally, there is a need for further research on the potential therapeutic applications of N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, particularly in the treatment of cancer.
Synthesemethoden
N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using various methods, including the reaction between N-methyl-N-(4-nitrophenyl)-N-(phenylsulfonyl)glycine and methyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been widely used in scientific research as a mutagenic agent to induce genetic mutations and study the effects of DNA damage on various organisms. N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been used to study the mechanisms of DNA repair, cell cycle regulation, and apoptosis. N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been used to study the effects of DNA damage on cancer cells and the development of cancer.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-16-15(19)11-17(12-7-9-13(10-8-12)18(20)21)24(22,23)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYBVCLGRSIEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)
![1-(2-chloro-4-nitrophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B4884544.png)

![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4884549.png)
![5-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4884551.png)
![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)
![(2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884566.png)

![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide](/img/structure/B4884571.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)
![2-(4-bromophenoxy)-N-[2-(3,4-dimethylphenyl)-3a,7a-dihydro-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4884598.png)

![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B4884608.png)
![ethyl [3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B4884609.png)